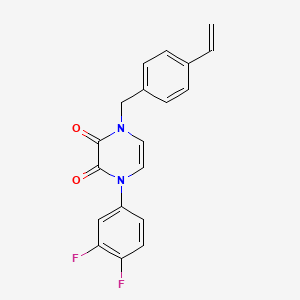

1-(3,4-difluorophenyl)-4-(4-vinylbenzyl)pyrazine-2,3(1H,4H)-dione

Description

1-(3,4-Difluorophenyl)-4-(4-vinylbenzyl)pyrazine-2,3(1H,4H)-dione (CAS: 891869-65-1) is a pyrazine-2,3-dione derivative with a molecular formula of C₁₉H₁₄F₂N₂O₂ and a molecular weight of 340.32 g/mol . The compound features a pyrazine-dione core substituted with a 3,4-difluorophenyl group at position 1 and a 4-vinylbenzyl group at position 3. This compound is of interest in medicinal chemistry due to the pyrazine-dione scaffold’s prevalence in bioactive molecules, including antimicrobial and antitumor agents .

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2/c1-2-13-3-5-14(6-4-13)12-22-9-10-23(19(25)18(22)24)15-7-8-16(20)17(21)11-15/h2-11H,1,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCSDYVOYDWYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(3,4-difluorophenyl)-4-(4-vinylbenzyl)pyrazine-2,3(1H,4H)-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a difluorophenyl and a vinylbenzyl group. Its molecular formula is , with a molecular weight of approximately 302.29 g/mol. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves the condensation of appropriate precursors followed by cyclization to form the pyrazine ring. Recent advancements in synthetic methods have focused on optimizing yields and reducing reaction times through one-pot reactions or microwave-assisted synthesis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Overview

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 10 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes relevant in disease pathways. For example, it has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes. Inhibitors of PDEs are known to play roles in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Table 2: Enzyme Inhibition Studies

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazine derivatives:

- Study on Neurodegenerative Disorders : A derivative was found to selectively inhibit MAO-B with high potency, suggesting that similar compounds could be explored for treating neurodegenerative diseases such as Alzheimer's disease .

- Inflammatory Diseases : Research has shown that pyrazine derivatives can modulate inflammatory responses in animal models of asthma and arthritis, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazine-Dione Cores

- Pyrido[2,3-b]pyrazine-2,3-diones :

- 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS: 168123-82-8) shares the pyrazine-dione core but lacks fluorinated substituents. Bromination at position 7 enhances electrophilicity, enabling cross-coupling reactions, whereas the difluorophenyl group in the target compound improves binding to hydrophobic pockets in biological targets .

- 1-Methylpyrido[2,3-b]pyrazine-2,3-dione (CAS: 67074-71-9) features a methyl group at position 1, reducing steric hindrance compared to the bulkier 3,4-difluorophenyl substituent in the target compound. This difference may influence solubility and pharmacokinetics .

Fluorinated Piperazine and Benzyl Derivatives

- 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine (CAS: N/A): This piperazine derivative adopts a chair conformation in its crystal structure, with dihedral angles of 40.20° between aromatic rings. The sulfonyl group in the piperazine derivative improves water solubility, whereas the vinylbenzyl group in the target compound may facilitate covalent binding or polymerization .

Bioactive Pyrazine and Quinoxaline Analogues

- Quinoxaline-2,3(1H,4H)-dione Derivatives: Compounds like 1-((substituted)methyl)quinoxaline-2,3-dione exhibit antitubercular activity (MIC: 8.012–8.928 µg/mL). The pyrazine-dione core in the target compound may confer similar activity, but the vinylbenzyl substituent could alter membrane permeability or target engagement . 4-(4-Antipyrinyl)-6-(3,4-dichlorophenyl)pyridazin-3(2H)-one (CAS: N/A) shows antimicrobial activity linked to its dichlorophenyl group. The 3,4-difluorophenyl group in the target compound may offer comparable halogen bonding while reducing toxicity .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogues

*Calculated using Molinspiration or similar tools.

Table 2: Structural and Crystallographic Comparisons

| Compound | Dihedral Angles (°) | Crystal Packing Interactions |

|---|---|---|

| Target Compound | Not reported | Likely C–H⋯O/F interactions |

| 1-(3,4-Difluorobenzyl)piperazine | 40.20 (benzene rings) | C–H⋯O, C–H⋯F |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.